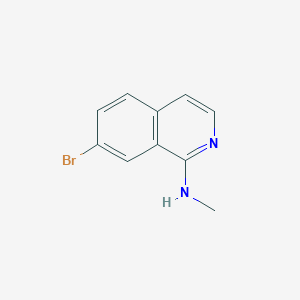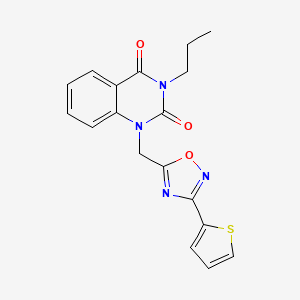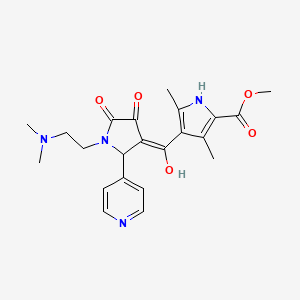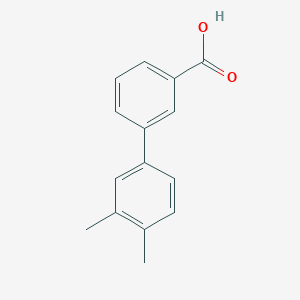
Tert-butyl 3-(4-((2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)amino)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Tert-butyl 3-(4-((2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)amino)phenyl)propanoate" is a highly fluorinated molecule that may have applications in various fields, including pharmaceuticals and materials science. The presence of multiple fluorine atoms can significantly alter the physical and chemical properties of a compound, often leading to increased stability and the potential for unique interactions with biological systems .
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of great interest due to their utility in drug discovery and materials science. Methods for introducing fluorine atoms into organic molecules are diverse. For example, N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, which can be further functionalized to introduce fluorine atoms . Similarly, perfluoro-tert-butyl homoserine has been synthesized and incorporated into peptides, demonstrating the feasibility of introducing highly fluorinated groups into amino acid residues . The synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate also showcases the incorporation of tert-butyl groups into complex molecules .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by high stability and resistance to hydrolysis due to the strong carbon-fluorine bonds. For instance, perfluoro-tert-butyl homoserine exhibits a propensity for compact conformations, which can be beneficial for stabilizing protein structures . The tert-butyl group is a bulky substituent that can influence the overall shape and reactivity of the molecule .
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions. The introduction of fluorine can enhance the reactivity of certain functional groups or stabilize reaction intermediates. For example, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate demonstrates the use of boronic acid moieties in the synthesis of analogs of aspartic acid . The use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent highlights the diverse fluorination capabilities of tert-butyl-substituted compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl and fluorinated compounds are influenced by the presence of tert-butyl and trifluoromethyl groups. These groups can increase hydrophobicity, enhance thermal stability, and confer resistance to hydrolysis. The tert-butyl group, in particular, is known for its steric effects, which can protect reactive sites in a molecule from unwanted side reactions . The fluorine atoms contribute to the unique NMR properties of these compounds, as seen in the case of perfluoro-tert-butyl homoserine and perfluoro-tert-butyl tyrosine, which can be rapidly detected at low concentrations due to their sharp singlet signals in 19F NMR .
Aplicaciones Científicas De Investigación
Molecular and Crystal Structure Analysis
Research has explored the molecular and crystal structures of related compounds, revealing insights into the conformation-stabilizing functions of weak intermolecular bonding. For instance, the study of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate demonstrated the role of specific weak intermolecular interactions in retaining the minimum energy conformation of the molecule's main chain in the solid state, despite the absence of strong hydrogen bonding (A. Kozioł et al., 2001).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives with similar functional groups have been extensively studied. For example, the synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid highlights the methods for introducing trifluoromethyl groups into complex molecules, which is crucial for developing compounds with specific physical and chemical properties (A. R. Sting & D. Seebach, 1996).
Material Science Applications
In material science, the development of organosoluble and light-colored fluorinated polyimides using similar compounds showcases the potential for creating new materials with desirable properties such as solubility, thermal stability, and low dielectric constants. The incorporation of fluorinated diamine monomers with tert-butyl groups has been shown to improve the solubility and reduce the color intensity of polyimides, making them suitable for various high-performance applications (Chin‐Ping Yang et al., 2006).
Potential Antimicrobial Agents
Compounds with similar structures have been investigated for their potential as antimicrobial agents. The synthesis and characterization of substituted phenyl azetidines, which involve the reaction of tert-butyl-protected intermediates, highlight the potential for developing new antimicrobial compounds by manipulating the chemical structure and functional groups (K. Doraswamy & P. Ramana, 2013).
NMR Applications
The development of amino acids like (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline for sensitive application in 19F NMR illustrates the utility of fluorinated compounds in enhancing NMR techniques. These amino acids, with their distinct conformational preferences and chemically equivalent fluorines, provide a basis for designing sensitive NMR probes and contribute to advancements in medicinal chemistry (Caitlin M. Tressler & Neal J. Zondlo, 2014).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to carbon–carbon bond formation.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.
Pharmacokinetics
Similar compounds have been shown to demonstrate rapid clearance after administration, with low absolute bioavailability . This suggests that the compound’s ADME properties may be influenced by factors such as metabolism and excretion rates.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have various downstream effects depending on the specific context.
Propiedades
IUPAC Name |
tert-butyl 3-[4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)anilino]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2/c1-19(2,3)30-12(29)9-6-10-4-7-11(8-5-10)28-18-16(23)14(21)13(20(25,26)27)15(22)17(18)24/h4-5,7-8,28H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKBETVWHPVAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)


![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B3010018.png)


![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride](/img/structure/B3010024.png)
